2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride

Beschreibung

Chemical Identity and Nomenclature

IUPAC Name and Structural Features

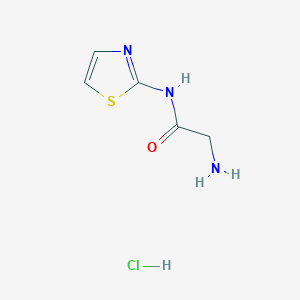

The IUPAC name for the base compound is 2-amino-N-(1,3-thiazol-2-yl)acetamide , while its hydrochloride salt is designated 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride . The molecular formula of the base compound is C₅H₇N₃OS , with a molecular weight of 157.20 g/mol . The hydrochloride derivative has the formula C₅H₈ClN₃OS and a molecular weight of 193.66 g/mol .

Key Structural Components:

- Thiazole Ring : A five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively.

- Acetamide Backbone : A two-carbon chain terminating in an amide group (-NH-CO-).

- Amino Group : A primary amine (-NH₂) attached to the alpha-carbon of the acetamide.

- Hydrochloride Salt : Protonation of the amino group by hydrochloric acid, improving aqueous solubility.

SMILES Notation:

Table 1: Comparative Molecular Properties

| Property | Base Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₅H₇N₃OS | C₅H₈ClN₃OS |

| Molecular Weight (g/mol) | 157.20 | 193.66 |

| CAS Registry Number | 73326-19-9 | 1046757-36-1 |

Historical Context in Heterocyclic Chemistry

Evolution of Thiazole Chemistry

The thiazole ring, first synthesized by Arthur Hantzsch and Johann Weber in 1887 via the reaction of thiourea with α-halo ketones, marked a milestone in heterocyclic chemistry. Early work focused on understanding its aromaticity and electronic properties, which differ from oxazoles due to sulfur’s polarizability. By the mid-20th century, thiazoles gained prominence in drug discovery, exemplified by the antithyroid drug 2-aminothiazole and the antibiotic sulfathiazole.

Development of 2-Amino-N-(1,3-Thiazol-2-yl)Acetamide Derivatives

The synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide derivatives emerged from efforts to optimize the pharmacological profiles of thiazole-based compounds. The Hantzsch thiazole synthesis remains a cornerstone for generating such structures, often involving cyclocondensation of thiourea with phenacyl bromides or related intermediates. Advances in regioselective functionalization enabled the introduction of acetamide side chains, enhancing hydrogen-bonding capacity and target affinity.

Table 2: Key Milestones in Thiazole Chemistry

| Year | Development | Significance |

|---|---|---|

| 1887 | Synthesis of thiazole by Hantzsch & Weber | Established foundational heterocyclic scaffold |

| 1940 | Discovery of sulfathiazole’s antibacterial activity | Validated thiazoles as drug candidates |

| 1980 | Elucidation of thiamine’s (B₁) thiazole role | Highlighted biological relevance |

| 2010 | Application in kinase inhibitor development | Expanded therapeutic applications |

Eigenschaften

IUPAC Name |

2-amino-N-(1,3-thiazol-2-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS.ClH/c6-3-4(9)8-5-7-1-2-10-5;/h1-2H,3,6H2,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNPGISPCFLJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or alcohols for substitution reactions.

Condensing Agents: Such as acetic anhydride or phosphorus oxychloride for condensation reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 207.68 g/mol. The presence of the thiazole ring contributes to its reactivity and interaction with biological systems. The methylamino group allows for nucleophilic substitution reactions, while the acetamide moiety can participate in acylation reactions, making it versatile for various synthetic pathways.

Chemistry

- Building Block for Synthesis : 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride serves as a key intermediate in the synthesis of more complex thiazole derivatives. It can be used in various chemical reactions, including oxidation, reduction, and substitution reactions.

-

Reactivity Studies : The compound undergoes several chemical transformations, such as:

- Oxidation : Can produce sulfoxides or sulfones.

- Reduction : May yield dihydrothiazole derivatives.

- Substitution : Can react with other nucleophiles to form substituted thiazole derivatives.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Dihydrothiazole | Sodium borohydride, lithium aluminum hydride |

| Substitution | Various thiazole derivatives | Amines, thiols, alcohols |

Biological Applications

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its potential as an antibiotic candidate is under investigation due to its ability to inhibit bacterial growth.

- Enzyme Interaction Studies : The compound has been shown to bind to specific enzymes involved in metabolic pathways. This property is crucial for understanding its mechanism of action and therapeutic potential in drug design.

- Cancer Research : Studies have explored the compound's anticancer properties, particularly its ability to inhibit tumor cell proliferation. Its structural features may allow it to interact with cellular targets involved in cancer progression.

Medicinal Chemistry

- Pharmaceutical Development : 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is being investigated as a pharmaceutical intermediate for developing new drugs targeting various diseases, including infections and cancer.

- Drug Design : Computational studies using quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of thiazole derivatives, leading to the identification of novel drug candidates.

Industrial Applications

- Agrochemicals : The compound's biological activity suggests potential applications in pest control and agricultural chemistry. Its efficacy against pathogens makes it a candidate for developing new agrochemical products.

Case Studies

Several studies have highlighted the applications of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride:

-

Antimicrobial Efficacy Study :

- A study demonstrated that this compound significantly inhibits the growth of specific bacterial strains, indicating its potential as a lead compound for antibiotic development.

-

Synthesis of Novel Thiazole Derivatives :

- Researchers synthesized a series of thiazole derivatives using 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride as a starting material. The resulting compounds exhibited enhanced biological activities compared to their precursors.

-

Drug Interaction Analysis :

- Interaction studies revealed that this compound can modulate enzyme activities related to metabolic pathways, providing insights into its therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table summarizes key structural analogues and their substituent-dependent properties:

Key Observations :

- Substituent Effects on Melting Points : Bulky or electron-withdrawing groups (e.g., dichlorophenyl in ) increase melting points due to enhanced intermolecular forces and reduced molecular flexibility.

- Hydrogen-Bonding Networks : All analogues exhibit N–H⋯N/S hydrogen bonds, stabilizing crystal lattices. The 2,2-diphenyl derivative forms dimers via R₂²(8) motifs , while the dichlorophenyl analogue adopts infinite 1-D chains .

Biologische Aktivität

2-Amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is a thiazole derivative with notable biological activities, particularly in antimicrobial, antifungal, and anticancer domains. This compound has garnered attention in biochemical research due to its diverse applications and potential therapeutic benefits.

Chemical Structure and Properties

The molecular formula of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is , with a molecular weight of approximately 207.68 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both nitrogen and sulfur atoms. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Enterococcus faecalis | 8.33 - 23.15 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Salmonella typhi | 11.29 - 77.38 µM |

The compound's broad-spectrum activity suggests its potential as a candidate for antibiotic development, particularly against resistant strains of bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi are as follows:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These findings highlight the compound's potential utility in treating fungal infections .

Anticancer Activity

The anticancer properties of thiazole derivatives have also been explored, with studies indicating that compounds similar to 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride can exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs have shown IC50 values below those of standard treatments like doxorubicin in assays against human lung adenocarcinoma cells .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and metabolic pathways:

- Enzyme Inhibition : The thiazole moiety can bind to enzymes involved in key metabolic processes, modulating their activity and potentially leading to therapeutic effects.

- Structural Activity Relationship (SAR) : Variations in the thiazole structure significantly affect the compound's potency and selectivity against different biological targets .

Case Studies

Several studies have explored the efficacy of thiazole derivatives in clinical settings:

- Antimycobacterial Activity : A study demonstrated that derivatives of aminothiazoles possess significant activity against Mycobacterium tuberculosis, with some analogs showing sub-micromolar MIC values .

- Cytotoxicity Against Cancer Cells : Research has indicated that modifications in the thiazole structure can enhance cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.